molecular formula C18H18O2S B11156293 2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione

2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione

Cat. No.: B11156293
M. Wt: 298.4 g/mol
InChI Key: ZCCMHAPDPPBECJ-UHFFFAOYSA-N
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Description

2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione is a complex organic compound with a unique structure that combines elements of benzo, furo, and chromene rings

Preparation Methods

The synthesis of 2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions often involve halogenation or nitration, where reagents like bromine or nitric acid are used to introduce new functional groups into the molecule.

Scientific Research Applications

2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar compounds include other benzo, furo, and chromene derivatives. What sets 2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromene-7-thione apart is its unique combination of these ring systems, which imparts distinct chemical and biological properties. Some similar compounds include:

  • 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-
  • Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl-

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2,3,4-trimethyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromene-7-thione

InChI

InChI=1S/C18H18O2S/c1-9-8-14-16(17-15(9)10(2)11(3)19-17)12-6-4-5-7-13(12)18(21)20-14/h8H,4-7H2,1-3H3

InChI Key

ZCCMHAPDPPBECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=S)O2)C4=C1C(=C(O4)C)C

Origin of Product

United States

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